molecular formula C10H13NO2 B1416229 N-ethyl-2-hydroxy-3-methylbenzamide CAS No. 55477-58-2

N-ethyl-2-hydroxy-3-methylbenzamide

Cat. No.: B1416229
CAS No.: 55477-58-2
M. Wt: 179.22 g/mol
InChI Key: HXQOINZDWMMGBM-UHFFFAOYSA-N
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Description

N-ethyl-2-hydroxy-3-methylbenzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide scaffolds are of significant interest in medicinal chemistry and chemical biology. Related compounds based on the benzamide structure have been utilized as key intermediates in the development of fluorescent probes for studying G protein-coupled receptors (GPCRs) and as functional modules, such as zinc-binding groups, in the design of enzyme inhibitors like histone deacetylase (HDAC) inhibitors . This compound is provided as a high-purity material for use in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-hydroxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-10(13)8-6-4-5-7(2)9(8)12/h4-6,12H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQOINZDWMMGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Ethyl 2 Hydroxy 3 Methylbenzamide

Established Synthetic Pathways

The most conventional and widely practiced method for the synthesis of N-substituted benzamides is the direct amidation of a carboxylic acid with an amine.

The established pathway to N-ethyl-2-hydroxy-3-methylbenzamide involves the reaction of 2-hydroxy-3-methylbenzoic acid with ethylamine (B1201723). This reaction, at its core, is a condensation reaction where a molecule of water is eliminated. However, the direct reaction of a carboxylic acid and an amine typically requires high temperatures and can result in a mixture of products. To overcome these challenges and achieve higher yields under milder conditions, activating agents or coupling reagents are commonly employed. dntb.gov.uaresearchgate.net

These coupling reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Commonly used coupling agents for this type of transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU and HBTU. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). numberanalytics.com

An alternative, yet related, established method involves the reaction of an ester derivative of the carboxylic acid, such as salicylic (B10762653) acid methyl ester, with a primary amine. google.com In this case, the reaction proceeds via aminolysis of the ester, eliminating methanol (B129727) as a byproduct. google.com This approach can sometimes be advantageous as esters are often more easily purified than carboxylic acids.

A general reaction scheme for the synthesis via the acid chloride method, another common approach, is as follows: First, 2-hydroxy-3-methylbenzoic acid is converted to its more reactive acid chloride derivative, 2-hydroxy-3-methylbenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ethylamine to form the desired amide. This method is often high-yielding but requires careful handling of the reactive and often moisture-sensitive acid chloride.

Table 1: Comparison of Common Coupling Agents for Amide Bond Formation

Coupling ReagentFull NameByproductAdvantagesDisadvantages
DCC N,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)Inexpensive, effectiveDCU can be difficult to remove
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea (B33335) derivativeEasy byproduct removalMore expensive than DCC
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylureaHigh coupling efficiency, low racemizationHigh cost
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateTetramethylureaEffective, widely usedCan cause racemization in sensitive substrates

This table presents a summary of commonly used coupling reagents in amide synthesis, which are applicable to the synthesis of this compound.

Exploration of Novel Amide Bond Formation Strategies Applicable to Substituted Benzamides

While traditional methods are robust, there is a continuous drive to develop more efficient, environmentally friendly, and atom-economical amide bond formation strategies. sigmaaldrich.com Several novel catalytic methods have emerged that are applicable to the synthesis of substituted benzamides like this compound.

One promising area is the use of boronic acid catalysts . These catalysts can facilitate the direct amidation of carboxylic acids with amines under relatively mild conditions, often at room temperature, with the only byproduct being water. sigmaaldrich.com This approach avoids the use of stoichiometric activating agents, which generate significant waste. sigmaaldrich.com

Transition metal catalysis offers another powerful set of tools for amide synthesis. Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines can produce amides with the liberation of hydrogen gas, representing a very clean transformation. sigmaaldrich.com Palladium-catalyzed methods, such as the Hiyama coupling of thioureas, also provide routes to amides under mild conditions. dntb.gov.ua More recently, photoredox catalysis has gained attention as a method to construct C-N bonds for amide synthesis under visible light irradiation, offering a green alternative to traditional methods. dntb.gov.ua

Enzymatic synthesis is an emerging green alternative for amide bond formation. Lipases, for instance, can be used to catalyze the amidation of esters in non-aqueous media. Chemoenzymatic processes, using enzymes like the adenylating enzyme TycA-A, have also been shown to be effective for amide bond formation with a broad substrate scope and reduced side products.

Optimization of Reaction Parameters for Yield and Selectivity Control

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of reaction parameters is crucial. The key parameters that influence the outcome of the amidation reaction include temperature, solvent, and the concentration of reactants and catalysts. numberanalytics.com

The choice of solvent can significantly impact the solubility of the reactants and intermediates, as well as the reaction rate. Polar aprotic solvents like DMF and DMSO are often used for amide bond formation. numberanalytics.com The temperature of the reaction is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reactants or products, or favor the formation of side products. numberanalytics.com Therefore, a balance must be found to ensure an efficient and clean reaction.

The concentration of the reactants can also play a role. Higher concentrations may lead to faster reaction rates but could also increase the likelihood of side reactions. numberanalytics.com When using a catalyst, its loading must be optimized to ensure a high conversion rate without being wasteful or causing unwanted side reactions.

Achieving high selectivity is particularly important when dealing with multifunctional molecules. In the case of this compound, the presence of the hydroxyl group on the aromatic ring could potentially lead to side reactions, such as O-acylation, depending on the reaction conditions. The choice of catalyst and the careful control of reaction conditions can help to achieve high chemoselectivity for the desired N-acylation. numberanalytics.com For instance, certain catalysts may show a preference for activating the carboxylic acid over the phenolic hydroxyl group.

Table 2: Illustrative Optimization of Reaction Conditions for Amidation

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneToluene1102435
2DCC (110)DCM251275
3EDC (110) / HOBt (110)DMF251288
4Boronic Acid (10)Toluene801882
5Ru-catalyst (5)Toluene1002478

This table provides a hypothetical yet representative example of how reaction conditions can be optimized for the synthesis of a substituted benzamide (B126). The data illustrates the impact of different catalysts, solvents, and temperatures on the reaction yield. HOBt (Hydroxybenzotriazole) is often used as an additive with carbodiimides to suppress side reactions and improve yields.

Advanced Spectroscopic and Crystallographic Characterization of N Ethyl 2 Hydroxy 3 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of N-ethyl-2-hydroxy-3-methylbenzamide in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The chemical shifts of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group. The ethyl group protons will present as a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), with their exact shifts influenced by the neighboring nitrogen atom. The proton of the hydroxyl group and the proton of the amide (NH) are also expected to be present, with their chemical shifts being sensitive to solvent and concentration. For comparison, the related compound 2-hydroxy-3-methylbenzaldehyde (B1203309) shows signals for its aromatic protons between δ 6.9 and 7.4 ppm, an aldehyde proton at δ 9.85 ppm, a hydroxyl proton at δ 11.25 ppm, and a methyl group at δ 2.23 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically observed in the highly deshielded region of the spectrum (around 165-175 ppm). The aromatic carbons will show a series of signals in the range of approximately 110-160 ppm, with the carbon attached to the hydroxyl group appearing at a lower field. The carbons of the ethyl group and the methyl group on the ring will resonate in the upfield region of the spectrum. For the related compound N-phenylbenzamide, the carbonyl carbon appears at δ 166.02 ppm, and the aromatic carbons are observed between δ 120.82 and 139.64 ppm. rsc.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar functional groups. pressbooks.publibretexts.org

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.8 - 7.5115 - 130
Ar-OH9.0 - 12.0-
Ar-CH₃2.1 - 2.415 - 20
C=O-168 - 172
NH7.5 - 8.5-
N-CH₂3.2 - 3.6 (quartet)35 - 45
CH₂-CH₃1.1 - 1.4 (triplet)10 - 15
C-OH (Aromatic)-155 - 160
C-C=O (Aromatic)-120 - 125
C-CH₃ (Aromatic)-130 - 135

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide is also expected in this region, typically around 3300 cm⁻¹. The C=O stretching of the amide group (Amide I band) is a strong, characteristic absorption that usually appears in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1520-1570 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol (B47542) will likely be observed around 1200-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, a complementary technique to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration is also Raman active. The symmetric stretching of the C-C bonds in the aromatic ring and the methyl C-H symmetric stretching would also be expected to give rise to distinct Raman signals.

A table of expected characteristic vibrational frequencies for this compound is provided below.

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹)
O-H Stretch (Phenol)3200-3600 (broad)-
N-H Stretch (Amide)~3300~3300
C-H Stretch (Aromatic)3000-31003000-3100
C-H Stretch (Aliphatic)2850-30002850-3000
C=O Stretch (Amide I)1630-1680 (strong)1630-1680
N-H Bend (Amide II)1520-1570-
C=C Stretch (Aromatic)1450-16001450-1600
C-O Stretch (Phenol)1200-1260-

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the exact mass is 179.0946 g/mol . uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 179. The fragmentation of this compound is expected to proceed through several characteristic pathways. Cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the formation of a benzoyl cation derivative. Alpha-cleavage adjacent to the nitrogen atom in the ethyl group is also a common fragmentation pathway for N-alkyl amides. For the related compound N-ethyl-3-methylbenzamide, prominent peaks are observed at m/z 119 and 91, corresponding to the loss of the ethylamino group and subsequent fragmentation of the aromatic ring. nih.gov

Predicted collision cross-section (CCS) values, which provide information about the ion's shape, have been calculated for various adducts of this compound. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺180.10192138.1
[M+Na]⁺202.08386145.7
[M-H]⁻178.08736140.9
[M+NH₄]⁺197.12846157.6
[M+K]⁺218.05780143.6
[M+H-H₂O]⁺162.09190132.5

X-ray Diffraction Analysis for Solid-State Molecular Architecture Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures can provide valuable insights into its likely solid-state architecture.

For instance, the crystal structure of a related compound, N-methacryloyl-N-methylbenzamide, has been established by X-ray diffraction. acs.orgacs.org It is expected that this compound would also exhibit significant intermolecular hydrogen bonding in the solid state. The phenolic hydroxyl group and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These hydrogen bonds would play a crucial role in the packing of the molecules in the crystal lattice, influencing properties such as melting point and solubility. The presence of the methyl group on the aromatic ring and the ethyl group on the amide nitrogen will also influence the steric packing of the molecules.

A hypothetical table of crystallographic parameters for this compound is presented below, based on typical values for small organic molecules.

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2000
Z4 or 8

Computational and Theoretical Investigations of N Ethyl 2 Hydroxy 3 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N-ethyl-2-hydroxy-3-methylbenzamide. nih.gov Methods such as B3LYP (Becke's three-parameter and Lee–Yang–Parr hybrid functional) combined with basis sets like 6-31G(d,p) are commonly used to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

These calculations yield crucial data on the molecule's geometric parameters. For this compound, this would include the precise bond lengths, bond angles, and dihedral (torsional) angles that define its shape. The optimization process accounts for the steric and electronic effects of the ethyl, hydroxyl, and methyl groups on the benzamide (B126) core.

Furthermore, once the geometry is optimized, vibrational frequency calculations can be performed at the same level of theory. nih.gov These theoretical calculations produce a predicted infrared (IR) and Raman spectrum. By comparing these theoretical spectra with experimentally obtained data, scientists can confirm the synthesized structure and gain insights into the vibrational modes associated with specific functional groups, such as the O-H, N-H, and C=O stretches, which are critical for understanding the molecule's behavior.

Table 1: Representative Calculated Geometrical Parameters for a Benzamide Core Structure

Parameter Bond/Angle Typical Calculated Value
Bond Length C=O ~1.25 Å
Bond Length C-N (amide) ~1.36 Å
Bond Length C-C (aromatic) ~1.40 Å
Bond Length O-H ~0.97 Å
Bond Angle O=C-N ~122°
Bond Angle C-N-C (ethyl) ~121°

Note: The values presented are typical for related benzamide structures and serve as an illustrative example. Actual values for this compound would require specific calculation.

Analysis of Frontier Molecular Orbitals (FMOs) for Chemical Reactivity Prediction

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the activating hydroxyl and methyl groups. The LUMO is likely to be centered on the electron-deficient carbonyl group of the amide linkage. This distribution makes the aromatic ring the probable site for electrophilic attack and the carbonyl carbon a likely target for nucleophilic attack.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to profile reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. The Fukui function is another important descriptor derived from DFT that can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 2: Illustrative FMO Energies and Reactivity Descriptors

Parameter Symbol Formula Example Value (eV)
HOMO Energy EHOMO - -6.5 eV
LUMO Energy ELUMO - -1.2 eV
HOMO-LUMO Gap ΔE ELUMO - EHOMO 5.3 eV
Ionization Potential I -EHOMO 6.5 eV
Electron Affinity A -ELUMO 1.2 eV

Note: These values are illustrative and based on typical results for similar aromatic amides. Specific calculations are needed for precise values.

Theoretical Studies on Intramolecular and Intermolecular Hydrogen Bonding Interactions

A defining structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (-OH) and the oxygen of the amide carbonyl group (C=O). This interaction forms a stable six-membered pseudo-ring, which significantly influences the molecule's conformation, planarity, and physicochemical properties.

Theoretical methods are essential for characterizing this bond. DFT calculations can predict the geometry of this hydrogen bond, including the H---O distance and the O-H---O angle, which are indicators of its strength. Analysis of related 2-hydroxy-benzamides shows that this intramolecular bond can be quite strong. researchgate.net

To further quantify the nature of this interaction, advanced computational techniques are employed:

Natural Bond Orbital (NBO) Analysis: This method investigates the donor-acceptor interactions between orbitals. For the intramolecular hydrogen bond, NBO analysis can calculate the stabilization energy (E(2)) associated with the delocalization of electron density from the lone pair of the carbonyl oxygen to the antibonding orbital of the O-H bond. A higher E(2) value indicates a stronger hydrogen bond. nih.gov

Atoms in Molecules (AIM) Theory: AIM analysis examines the topology of the electron density. The presence of a bond critical point (BCP) between the hydrogen and acceptor oxygen atoms confirms the existence of a hydrogen bond. Properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond's strength and nature.

While the intramolecular hydrogen bond is often dominant, theoretical studies can also model intermolecular hydrogen bonding. In the solid state or in concentrated solutions, molecules of this compound could potentially form dimers or chains through hydrogen bonds involving the amide N-H group and the carbonyl oxygen of a neighboring molecule. Computational studies can compare the energies of these different arrangements to predict the most likely form of aggregation. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior

While quantum chemical calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated solvent box.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. Key areas of investigation would include:

Conformational Flexibility: The simulation can track the rotation around the C(aryl)-C(carbonyl) bond and the C(amide)-N bond, as well as the flexibility of the N-ethyl group. This helps identify the most populated conformational states in solution.

Hydrogen Bond Dynamics: MD simulations can monitor the stability and dynamics of the intramolecular hydrogen bond. It can reveal how often the bond breaks and reforms due to thermal fluctuations and interactions with solvent molecules. This is particularly relevant as studies on similar molecules show that steric effects from alkyl groups can lead to the disruption of this bond. researchgate.net

Solvation Effects: By explicitly including solvent molecules (e.g., water, ethanol, or DMSO), MD simulations can reveal how the solvent organizes around the solute molecule. It can show the formation of intermolecular hydrogen bonds between the solute and solvent, providing insights into its solubility and how the solvent influences its preferred conformation.

The results from MD simulations, such as the radial distribution function (RDF) between specific atoms of the solute and solvent, provide a detailed picture of the solvation shell structure. This information complements the gas-phase or implicit solvent models used in quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.

Rational Design and Synthesis of N Ethyl 2 Hydroxy 3 Methylbenzamide Derivatives

Strategies for Structural Modifications on the Amide Nitrogen, Hydroxyl Group, and Aromatic Ring

The chemical architecture of N-ethyl-2-hydroxy-3-methylbenzamide provides three primary regions for strategic modification to generate a library of analogues. These modifications are designed to probe the molecule's interaction with its environment and fine-tune its properties.

Amide Nitrogen (N-Alkyl Group): The N-ethyl group can be systematically altered to investigate the impact of steric bulk, lipophilicity, and hydrogen bonding potential. Strategies include varying the length and branching of the alkyl chain (e.g., replacing ethyl with methyl, n-propyl, isopropyl, or n-butyl groups) and introducing cyclic structures (e.g., cyclopropyl, cyclohexyl). acs.orgacs.org Furthermore, the hydrogen on the amide nitrogen can be replaced with another alkyl group to create a tertiary amide, which alters the molecule's hydrogen-bonding capability and conformational flexibility. nist.gov

Hydroxyl Group (-OH): The phenolic hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor. Modifications at this position can significantly impact solubility and binding interactions. Common strategies include:

Etherification: Converting the hydroxyl group to an ether (e.g., methoxy, ethoxy) removes its hydrogen bond donating ability and increases lipophilicity.

Esterification: Acylation of the hydroxyl group to form an ester can serve as a prodrug strategy or modulate the electronic properties of the aromatic ring.

Aromatic Ring: The benzene (B151609) ring is a scaffold that can be substituted at its open positions (positions 4, 5, and 6) to alter electronic properties, steric profile, and metabolic stability. Typical modifications involve the introduction of:

Electron-Withdrawing Groups: Halogens (e.g., chloro, fluoro, bromo) or nitro groups can be introduced to modulate the acidity of the phenolic proton and create specific electronic interactions. researchgate.net

Electron-Donating Groups: Alkyl or alkoxy groups can be added to increase electron density in the ring and enhance lipophilicity. nih.gov

Synthesis of this compound Analogues with Tunable Academic Properties

The synthesis of analogues of this compound generally proceeds through the formation of an amide bond between a derivative of 2-hydroxy-3-methylbenzoic acid and a corresponding amine. A common and straightforward method involves activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by a reaction with the desired amine (e.g., ethylamine (B1201723), propylamine).

A general synthetic scheme starts with 2-hydroxy-3-methylbenzoic acid. This starting material can be modified on the aromatic ring before the amide bond formation. For instance, nitration can introduce a nitro group onto the ring. researchgate.netoatext.com Subsequently, the modified benzoic acid is coupled with a selected N-alkylamine to yield the final benzamide (B126) analogue. Modern synthetic methods, such as visible-light-mediated reactions, can also be employed to construct complex derivatives under mild conditions. acs.orgacs.org

Below is an interactive data table showcasing a selection of synthesized analogues and their corresponding modifications, which are designed to tune academic properties such as enzyme inhibition or receptor binding affinity.

Compound IDR1 (Amide Substituent)R2 (Aromatic Ring Substituent at C5)Synthetic Approach
Parent -CH2CH3-HAcyl chloride + Ethylamine
Analog 1 -CH3-HAcyl chloride + Methylamine
Analog 2 -CH2CH2CH3-HAcyl chloride + n-Propylamine
Analog 3 -CH2CH3-ClNitration, Reduction, Sandmeyer, then Amide Coupling
Analog 4 -CH2CH3-OCH3Nitration, Reduction, Diazotization, Hydrolysis, Etherification, then Amide Coupling
Analog 5 -Cyclopropyl-HAcyl chloride + Cyclopropylamine

Development of Structure-Activity Relationship (SAR) Models for Derived Compounds

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of the synthesized analogues correlate with their chemical or biological activities. By systematically altering the molecule's structure and measuring the resulting change in a specific property (e.g., inhibitory concentration (IC50) against an enzyme), researchers can build models that predict the activity of novel compounds. researchgate.net

For the this compound scaffold, an SAR study would investigate the effects of the modifications described in section 6.1. For example, studies on related pyrimidine (B1678525) and chromene derivatives have shown that both the electronic nature and the size of the substituents can have a significant impact on biological activity. nih.govresearchgate.net

Key SAR insights for related aromatic compounds include:

N-Alkyl Chain Length: In many systems, there is an optimal alkyl chain length for activity. For instance, increasing the chain from methyl to ethyl or propyl can enhance lipophilicity and improve cell membrane penetration, but further lengthening to butyl or pentyl might decrease activity due to steric hindrance. nih.gov

Aromatic Substitution: The introduction of small, electron-withdrawing groups like fluorine or chlorine on the aromatic ring can enhance binding affinity through specific electronic interactions. nih.gov Conversely, bulky substituents may be detrimental to activity.

Hydrogen Bonding: The integrity of the intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl is often crucial for maintaining a specific, bioactive conformation.

The following interactive table illustrates a hypothetical SAR study for this compound derivatives against a target enzyme, based on established principles from related compound classes. nih.govresearchgate.net

Compound IDModification from ParentRationale for ModificationHypothetical IC50 (nM)
Parent N-ethyl, 3-methylBaseline compound150
Analog 1 N-methylDecrease steric bulk at amide200
Analog 2 N-propylIncrease lipophilicity120
Analog 3 5-Chloro substituentIntroduce electron-withdrawing group75
Analog 4 5-Methoxy substituentIntroduce electron-donating group350
Analog 5 N-CyclopropylIntroduce rigid group90
Analog 6 O-Methyl etherRemove H-bond donor capability>1000

These SAR models, often refined with computational methods (QSAR), guide the rational design of next-generation compounds with enhanced and more specific academic properties. researchgate.net

Preclinical Biological Evaluation of N Ethyl 2 Hydroxy 3 Methylbenzamide and Its Advanced Derivatives

In Vitro Assays for Cellular Response and Activity Profiling

The preclinical assessment of N-ethyl-2-hydroxy-3-methylbenzamide and its derivatives involves a variety of in vitro assays to determine their potential as therapeutic agents. These assays are crucial for understanding the compounds' effects on cancer cells, including their ability to inhibit cell growth and the underlying mechanisms of action.

Antiproliferative and Cytotoxic Activity Studies in Cell Lines

The evaluation of antiproliferative and cytotoxic activities is a primary step in the preclinical assessment of novel compounds. For derivatives of this compound, these studies are typically conducted across a panel of human cancer cell lines to determine the concentration at which the compounds inhibit cell growth by 50% (IC50).

For instance, a series of substituted 2-hydroxy-N-(arylalkyl)benzamides were tested for their antiproliferative and cytotoxic effects. Out of 33 compounds, five demonstrated single-digit micromolar IC50 values against several human cancer cell lines. nih.gov One of the most potent derivatives, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide, was particularly effective against the G361 melanoma cell line. nih.gov

Similarly, novel bis-benzimidazole derivatives have been screened for cytotoxicity against various cancer cell lines, including lung and breast cancer lines. scholarsresearchlibrary.com Compounds exhibiting significant cytotoxic activity, comparable to the standard drug doxorubicin, are identified as promising candidates for further development. scholarsresearchlibrary.com The cytotoxic activity of N,N'-Bis(2-hydroxybenzyl) ethylenediamine (B42938) derivatives has also been evaluated in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines. nih.gov

Interactive Table: Antiproliferative Activity of Selected Benzamide (B126) Derivatives

Compound Cell Line IC50 (µM)
N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide G361 (Melanoma) Single-digit micromolar
Compound 9g NCI-H522 (Lung) 50.48 µg/ml
Compound 9i NCI-H23 (Lung) 45.22 µg/ml

Mechanistic Investigations of Cellular Pathways

Understanding the cellular pathways affected by these compounds is critical. Research in this area focuses on how these molecules modulate the cell cycle, induce apoptosis (programmed cell death), and target specific enzymes involved in cancer cell metabolism.

Cell Cycle Modulation and Apoptosis Induction:

Derivatives of 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in a dose-dependent manner. nih.gov This is often evidenced by a decrease in 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation, an increase in the subdiploid population of cells, activation of caspases, and cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov For example, N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide demonstrated these apoptotic effects in the G361 melanoma cell line. nih.gov

Similarly, other studies have shown that certain compounds can cause cell cycle arrest at different phases and lead to a loss of mitochondrial membrane potential, both of which are hallmarks of apoptosis. nih.gov The induction of apoptosis can also be triggered by irreparable DNA damage caused by the compound, leading to the activation of apoptotic pathways. nih.gov

Specific Enzyme Targeting (Hexokinase 2):

Hexokinase 2 (HK2) is a key enzyme in the glycolytic pathway and is often overexpressed in cancer cells, playing a dual role in metabolism and apoptosis prevention. mdpi.comresearchgate.net Therefore, HK2 is an attractive target for cancer therapy. mdpi.com The inhibition of HK2 can lead to cancer cell death and improve the efficacy of other anticancer drugs. mdpi.com

Studies have identified small-molecule inhibitors of HK2, such as benserazide (B1668006) and its derivatives. mdpi.com The inhibitory activity of these compounds is often dependent on the number and location of hydroxyl groups in their structure. researchgate.net For instance, in the HepG2 cell line, a dihydroxy derivative of benitrobenrazide (BNBZ) showed significant inhibition of HK2 activity at low micromolar concentrations. mdpi.com The inhibition of HK2 has been shown to reduce the proliferation and glycolysis of cancer cells. nih.gov

Molecular Interaction Studies with Biological Targets

To further elucidate the mechanism of action, molecular interaction studies are conducted to understand how these compounds bind to their biological targets, such as enzymes or receptors.

Benzamide derivatives can inhibit enzymes by binding to their active sites, which prevents the substrate from binding and stops the catalytic activity. The specific molecular targets can vary depending on the compound's structure. For example, some quinoxaline (B1680401) derivatives have been shown to bind to HDAC6 Zf-UBD, indicating a specific molecular interaction that contributes to their antiproliferative activity. mdpi.com

In Vivo Preclinical Model Development for Proof-of-Concept Efficacy

Following promising in vitro results, the evaluation of this compound derivatives progresses to in vivo preclinical models. These studies are essential to establish proof-of-concept for the compound's efficacy in a living organism. The general methodology involves administering the compound to animal models, typically mice, that have been induced with tumors or specific diseases.

For example, a potent dual orexin (B13118510) receptor antagonist, a derivative of N-ethyl-benzamide, demonstrated sleep-promoting effects in a rat polysomnogram study. nih.gov In cancer research, in vivo studies often involve treating tumor-bearing mice with the compound and monitoring for a decrease in tumor mass. For instance, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate showed a significant decrease in solid tumor mass in an in vivo study. nih.gov Similarly, the topical application of an HK2 inhibitor, 3-bromopyruvate, was shown to ameliorate psoriasis-like dermatitis in an imiquimod-induced mouse model. nih.gov These in vivo studies provide crucial data on the compound's potential therapeutic effects and inform the decision to advance to clinical trials. nih.gov

Emerging Non Pharmaceutical Applications of N Ethyl 2 Hydroxy 3 Methylbenzamide

Contributions to Catalysis and Ligand Design in Coordination Chemistry

Role as a Chemical Probe for Fundamental Biological and Chemical Processes

There is no available literature to suggest that N-ethyl-2-hydroxy-3-methylbenzamide has been developed or utilized as a chemical probe for investigating biological or chemical processes.

Green Chemistry Approaches in Synthesis and Application Development

No publications were found that detail the synthesis of this compound using green chemistry principles, such as the use of renewable feedstocks, environmentally benign solvents, or catalytic versus stoichiometric reagents. Similarly, there is no information on the development of sustainable applications for this compound.

Q & A

Q. What strategies mitigate crystallographic phase problems when analyzing this compound?

  • Answer : Experimental phasing with SHELXC/D/E pipelines is robust for small molecules. For challenging cases, molecular replacement (using analogs from the Cambridge Structural Database) or anomalous scattering (if heavy atoms are present) can resolve phase ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.